[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol
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Overview
Description
[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol: is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a chlorophenyl group attached to the oxazole ring, making it a unique and potentially valuable molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-chlorobenzoyl chloride with hydroxylamine to form the corresponding oxime, which is then cyclized to produce the oxazole ring. The final step involves the reduction of the oxazole derivative to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives such as aldehydes and carboxylic acids.
- Reduced derivatives with modified oxazole rings.
- Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol: has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity, making it a candidate for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group enhances the compound’s binding affinity and specificity, making it effective in various biological assays. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol: can be compared with other oxazole derivatives and chlorophenyl compounds:
Oxazole Derivatives: Compounds like 2,5-dimethyl-1,2-oxazole and 4,5-diphenyl-1,2-oxazole share the oxazole ring but differ in their substituents, leading to variations in their reactivity and applications.
Chlorophenyl Compounds: Compounds such as 2-chlorophenol and 2-chlorobenzaldehyde have the chlorophenyl group but lack the oxazole ring, resulting in different chemical properties and uses.
The uniqueness of This compound lies in its combination of the oxazole ring and chlorophenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)12-14-10/h1-5,13H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPYKKBQLZVOPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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